2-(p-Tolyl)phthalazin-1(2H)-one is a chemical compound with significant relevance in organic chemistry and medicinal applications. It belongs to the phthalazine family, characterized by a fused bicyclic structure that includes a phthalazine ring system. This compound is notable for its potential biological activities, including anti-cancer properties and interactions with various biological targets.
The compound can be synthesized through various organic reactions, often involving the condensation of p-toluidine with phthalic anhydride or derivatives thereof. Its structural complexity allows for diverse modifications, making it a subject of interest in synthetic organic chemistry.
2-(p-Tolyl)phthalazin-1(2H)-one is classified as an organic compound, specifically a heterocyclic aromatic compound due to the presence of nitrogen in its ring structure. It is categorized under phthalazines, which are known for their pharmaceutical significance.
The synthesis of 2-(p-Tolyl)phthalazin-1(2H)-one typically involves the following steps:
The molecular formula of 2-(p-Tolyl)phthalazin-1(2H)-one is C13H11N3O. The structure consists of a phthalazine core with a para-methylphenyl substituent.
2-(p-Tolyl)phthalazin-1(2H)-one can participate in various chemical reactions:
The mechanism of action for 2-(p-Tolyl)phthalazin-1(2H)-one is primarily linked to its interaction with biological targets:
The compound's stability and solubility profiles make it suitable for various applications in organic synthesis and medicinal chemistry.
2-(p-Tolyl)phthalazin-1(2H)-one has several applications in scientific research:
The phthalazin-1(2H)-one core represents a benzo-fused 1,2-diazine heterocycle exhibiting tautomeric equilibrium, with the lactam form predominating in biological contexts. First investigated as synthetic intermediates, phthalazinones gained prominence in medicinal chemistry following the discovery of their intrinsic pharmacological versatility. Early studies in the 1980s–1990s revealed their potential as aldose reductase inhibitors for diabetic complications and phosphodiesterase (PDE) inhibitors for cardiovascular diseases [1] [5]. Seminal work by Yamaguchi et al. identified 2-[2-(1-imidazolyl)alkyl]phthalazinones as dual-action antiasthmatic agents combining thromboxane A2 synthetase inhibition and bronchodilation [8]. This period also saw the development of carbazeran, a phthalazinone-based cardiotonic agent acting via PDE III inhibition [5].
The 2000s marked a transformative era with the rational design of 4-substituted phthalazinones as poly(ADP-ribose) polymerase (PARP) inhibitors. This culminated in the 2014 FDA approval of olaparib (AZD2281), a 4-[(3-cyclopropylcarbonyl)piperazin-1-yl]carbonylphthalazin-1(2H)-one derivative, for BRCA-mutated ovarian cancer [1] [5]. Parallel efforts yielded antihypertensive phthalazinones (e.g., PDPI) acting via β-adrenergic receptor blockade, demonstrating potent vasorelaxant effects in pre-contracted aortic rings [8].
Table 1: Clinically Explored Phthalazinone Derivatives
Compound | Biological Target | Therapeutic Application | Key Structural Feature |
---|---|---|---|
Olaparib | PARP Enzyme | Anticancer (Ovarian/Breast) | 4-(Piperazinecarbonyl) linkage |
Carbazeran | Phosphodiesterase III (PDE III) | Heart Failure | 4-(Aminocarbonyl) substitution |
PDPI | β-Adrenergic Receptor | Hypertension | 4-(4-Bromophenyl) with propanol spacer |
BRL 15572 | 5-HT1A/1D Receptors | Neuropathic Pain | 2-(4-Piperidinyl)ethyl chain |
2-(p-Tolyl)phthalazin-1(2H)-one incorporates a 4-methylphenyl group at the N2 position, optimizing interactions with hydrophobic enzyme subsites. This scaffold qualifies as a "privileged structure" due to its capacity for target-agnostic bioactivity modulation via strategic substitutions at N2, C4, or the fused benzene ring [1] [3] [7]. Key advantages include:
Structure-Activity Relationship (SAR) studies highlight the pharmacophore’s sensitivity to N2-aryl modifications. The p-tolyl group optimally balances lipophilicity (logP ≈ 2.9) and steric tolerance, whereas larger N2 substituents (e.g., naphthyl) compromise solubility and target engagement [3] [7]. C4 substitutions further tune activity:
Table 2: Bioactivity Modulation via Substituent Engineering
Modification Site | Substituent | Biological Impact | Example Activity Shift |
---|---|---|---|
N2-Aryl | p-Tolyl | Balanced potency/ADME | IC₅₀ (PARP1) = 82 nM |
N2-Aryl | 4-CF₃-Ph | Enhanced potency, reduced solubility | IC₅₀ ↓ 40% vs p-tolyl |
C4 | H | Baseline activity | Reference IC₅₀ values |
C4 | NHCH₂COOH | Improved solubility, ion channel modulation | Kᵢ = 3.2 µM (Aldose Reductase) |
C4 | 4-Pyridyl | Charge-assisted target binding | MIC = 0.23 mg/mL (Antibacterial) |
Molecular hybridization merges phthalazinone with complementary pharmacophores like dithiocarbamates to overcome resistance and enhance polypharmacology. Dithiocarbamates (–NHCSS⁻) contribute:
Recent work by Vila et al. synthesized two hybrid series:
Synthetic Routes:
Biological profiling revealed stark location-dependent bioactivity:
Table 3: Antiproliferative Activity of Select Hybrids
Compound | Dithiocarbamate Position | R Group | IC₅₀ (µM) A2780 | IC₅₀ (µM) NCI-H460 | IC₅₀ (µM) MCF-7 |
---|---|---|---|---|---|
6g | N2 | Propargyl | 5.20 | >100 | 7.64 |
8e | N2 | 4-CH₃-Benzyl | 7.51 | >100 | >100 |
9a | C4 | Benzyl | >100 | 8.75 | 41.0 |
9d | C4 | 4-Cl-Benzyl | >100 | 5.12 | 28.3 |
Cisplatin | – | – | 4.92 | 5.54 | 6.33 |
Mechanistically, hybrids disrupt microtubule dynamics (akin to fenbendazole) and inhibit proteasomal degradation, triggering G₂/M arrest and mitochondrial apoptosis [2] [7]. Computational profiling (SwissADME/ProTox-II) confirms drug-likeness: logP = 2.8–4.1, TPSA = 45–75 Ų, and low hepatotoxicity risk for lead candidates [7].
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0